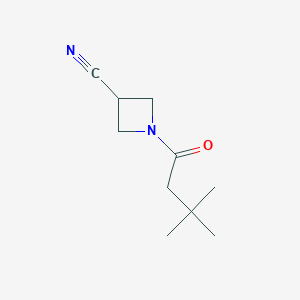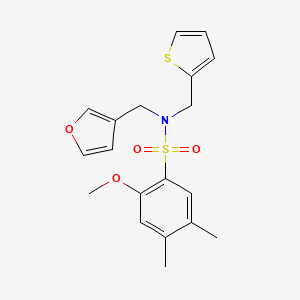
N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE: is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to a dihydrobenzopyran ring, which is further substituted with a carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyphenylamine and 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid.
Condensation Reaction: The 4-ethoxyphenylamine is reacted with the 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can undergo oxidation reactions, particularly at the dihydrobenzopyran ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives, which may exhibit different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
Chemistry: N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development and therapeutic applications.
Medicine: The compound’s potential medicinal properties are of significant interest. It is investigated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group.
Coumarin Derivatives: Compounds with a benzopyran structure, known for their anticoagulant and antimicrobial properties.
Flavonoids: Naturally occurring compounds with a benzopyran core, exhibiting antioxidant and anti-inflammatory activities.
Uniqueness: N-(4-ETHOXYPHENYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features The presence of the ethoxyphenyl group and the carboxamide moiety imparts distinct chemical and biological properties, differentiating it from other benzopyran derivatives
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-21-16-9-7-15(8-10-16)19-18(20)14-11-13-5-3-4-6-17(13)22-12-14/h3-10,14H,2,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTJDRCKAABVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-fluorophenyl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2942290.png)
![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]-4-methoxybenzoic acid](/img/structure/B2942291.png)
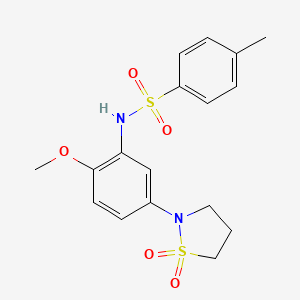
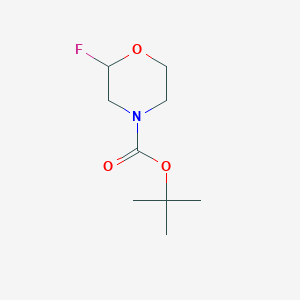
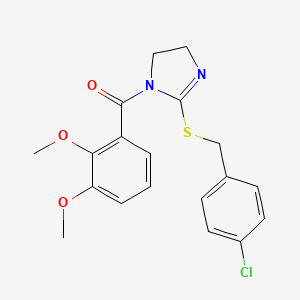
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2942296.png)
![2,4,6-trimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2942297.png)
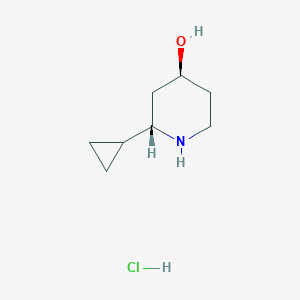
![5-(1,2-dithiolan-3-yl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pentanamide](/img/structure/B2942304.png)
![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate](/img/structure/B2942309.png)
